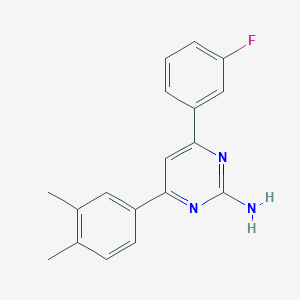

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Description

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3,4-dimethylphenyl group at position 4 and a 3-fluorophenyl group at position 5. The structural uniqueness of this compound lies in the combination of electron-donating methyl groups and an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological interactions. This article provides a detailed comparison with structurally analogous pyrimidin-2-amine derivatives, focusing on substituent effects, biological activity, and spectral characteristics.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMORCDSTLASSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Diketones and Amidines

The pyrimidine ring in this compound is typically synthesized via cyclocondensation between β-diketones and amidines. For example, 3,4-dimethylphenylacetone and 3-fluorophenylacetone can serve as β-diketone precursors, reacting with guanidine or substituted amidines under acidic conditions. This one-pot method facilitates simultaneous ring formation and functionalization.

Reaction Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

-

Catalyst: HCl or p-toluenesulfonic acid

The steric effects of the 3,4-dimethylphenyl and 3-fluorophenyl groups necessitate prolonged reaction times (12–24 hours) to achieve complete cyclization.

Intermediate Imidate Formation

An alternative route involves synthesizing imidate intermediates followed by cyclization. As demonstrated in triazolopyrimidine derivatives, dimethyl cyanodithioimidocarbonate reacts with substituted anilines to form imidates, which are subsequently treated with hydrazine hydrate to yield triazole intermediates. These intermediates undergo cyclocondensation with enaminones to form the pyrimidine core.

Key Steps :

-

Imidate Synthesis :

-

Cyclization with Enaminones :

Nucleophilic Aromatic Substitution (SₙAr)

Chloropyrimidine intermediates undergo SₙAr reactions with arylthiols or aryl amines. For example, 4,6-dichloropyrimidin-2-amine reacts with 3,4-dimethylthiophenol and 3-fluorothiophenol in DMF at 120°C.

Limitations :

Comparative Analysis of Preparation Methods

Scalability and Industrial Considerations

Large-scale synthesis favors Suzuki coupling due to its reproducibility and compatibility with continuous-flow systems. However, cyclocondensation remains cost-effective for small batches (<1 kg). Regulatory guidelines emphasize controlling palladium residues (<10 ppm) in pharmaceutical applications .

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine depends on its interaction with specific molecular targets. These targets could include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating signal transduction pathways.

DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Molecular Weight and Polarity

Spectral Data

- NMR : The target compound’s aromatic protons (δ 7.28–8.05 ppm) would overlap with those of Compound 28, but the absence of morpholine would eliminate signals at δ 3.33–3.88 ppm (N/O-(CH2)2) .

- IR : The NH2 stretch (~3437 cm⁻¹) and C-F vibration (~1225 cm⁻¹) are consistent across fluorinated pyrimidines .

Pharmacological Potential

- Antimicrobial Activity: Fluorinated pyrimidines (e.g., Compound 28) show pronounced activity against Gram-negative bacteria, likely due to enhanced membrane penetration .

- Enzyme Inhibition : Derivatives with meta-substituted fluorine (as in the target compound) exhibit superior receptor binding compared to para-fluorinated analogues (e.g., DP-1) .

Biological Activity

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class. This compound has garnered attention for its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly its substitution patterns, may influence its pharmacological profiles.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₆F₃N₃

- Molecular Weight : 293.338 g/mol

- CAS Number : 1354915-94-8

The compound features a pyrimidine ring substituted with both a 3,4-dimethylphenyl group and a 3-fluorophenyl group. These substitutions are critical in determining the compound's reactivity and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to various receptors, modulating intracellular signaling pathways.

- DNA/RNA Interaction : Potential interactions with nucleic acids may influence gene expression and protein synthesis.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies on similar compounds have shown:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

- Compounds with halogen substitutions (like fluorine) often demonstrate enhanced activity due to increased lipophilicity and reactivity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against cell lines such as HeLa and Caco-2. Preliminary findings suggest:

- A significant reduction in cell viability at specific concentrations.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 45 |

| Caco-2 | 20 | 39 |

These results indicate that the compound may possess cytotoxic effects against certain cancer cell lines.

Case Studies

-

Antimicrobial Efficacy Study :

A study demonstrated the effectiveness of various pyrimidine derivatives against multidrug-resistant bacteria. The introduction of fluorine in the structure was found to enhance antimicrobial activity significantly compared to non-fluorinated analogs. -

Anticancer Activity Assessment :

Another investigation focused on the antiproliferative effects of pyrimidine derivatives on different cancer cell lines. The study highlighted that compounds similar to this compound exhibited promising results in reducing cell viability in a dose-dependent manner.

Q & A

Q. What are the key considerations in synthesizing 4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine?

The synthesis of pyrimidine derivatives like this compound typically involves multi-step condensation reactions. Critical factors include:

- Solvent choice (e.g., ethanol, DMF) to stabilize intermediates and enhance yield.

- Catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

- Temperature control (e.g., 80–120°C) to avoid side reactions.

- Reaction time optimization (24–72 hours) to balance purity and efficiency. Industrial-scale synthesis may employ continuous flow reactors to improve reproducibility and scalability .

Q. How is the structural confirmation of this compound achieved?

Structural characterization relies on:

- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and aromatic ring integration patterns.

- X-ray crystallography : For resolving dihedral angles between the pyrimidine core and substituent phenyl rings (e.g., deviations of 12–86° from coplanarity, as seen in similar compounds).

- Elemental analysis : To validate theoretical vs. experimental C/H/N percentages and ensure purity .

Q. What in vitro assays are used to evaluate its biological activity?

Common methodologies include:

- Enzyme inhibition assays : IC₅₀ determination against kinases or receptors using fluorescence-based readouts.

- Antimicrobial testing : Agar diffusion or microdilution assays to assess minimum inhibitory concentrations (MICs).

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

Discrepancies in activity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

- Structural polymorphism : Different crystal packing (e.g., hydrogen-bonding variations) altering solubility or target interactions.

- Substituent electronic effects : Fluorine atoms (electron-withdrawing) vs. methyl groups (electron-donating) modulating binding affinity. Resolve via 3D-QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What computational methods optimize reaction pathways for novel derivatives?

Advanced approaches include:

- Quantum chemical calculations : To map transition states and identify low-energy pathways.

- Machine learning : Training models on reaction databases to predict optimal conditions (solvent, catalyst, temperature).

- Reaction path search algorithms : As implemented by ICReDD, integrating experimental data with computational predictions to minimize trial-and-error .

Q. How do intramolecular interactions influence its stability and reactivity?

Key interactions include:

- N–H⋯N hydrogen bonds : Stabilizing the pyrimidine core and reducing conformational flexibility.

- C–H⋯π interactions : Observed in crystal structures, enhancing packing efficiency.

- Methoxy group orientation : Affecting solubility and steric hindrance during target binding. Use single-crystal XRD and DFT calculations to quantify these effects .

Q. What strategies improve yield in large-scale synthesis?

Beyond lab-scale protocols:

- Process intensification : Continuous flow systems with inline purification (e.g., scavenger resins).

- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., central composite design for temperature/pH interactions).

- Green chemistry principles : Solvent recycling and catalyst recovery to reduce waste .

Methodological Guidelines

- For structural ambiguity : Combine dynamic NMR (to study tautomerism) with Hirshfeld surface analysis (to map intermolecular contacts).

- For activity optimization : Use scaffold-hopping to modify substituents (e.g., replacing fluorine with trifluoromethyl groups) while retaining core pharmacophores .

- For reproducibility : Document reaction conditions exhaustively (e.g., humidity, stirring rate) and validate via independent synthesis batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.